4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZWXUWYDOLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-54-6 | |
| Record name | 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The narrative delves into the strategic considerations underpinning a robust multi-step synthesis, beginning from commercially available 3-fluorophenol. Each synthetic step is detailed with in-depth mechanistic explanations, field-proven experimental protocols, and critical analysis of reaction parameters. This document is intended for researchers, chemists, and drug development professionals, offering both a practical guide and a framework for understanding the synthesis of substituted dihydrobenzofuran scaffolds.
Introduction and Strategic Overview
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules.[1] The introduction of a fluorine atom and an amine group can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[2] 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine, in particular, serves as a crucial intermediate for more complex pharmaceutical agents.
This guide outlines a logical and efficient synthetic sequence designed for scalability and reproducibility. The core strategy involves the construction of the dihydrobenzofuran ring system followed by the stereospecific introduction of the amine functionality at the C-3 position.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule begins by disconnecting the hydrochloride salt and the C3-amine. The amine can be installed from a ketone precursor, the 4-fluoro-2,3-dihydrobenzofuran-3-one. This key intermediate can be formed via an intramolecular cyclization of a suitably substituted phenoxy-ethanone derivative, which in turn can be synthesized from 3-fluorophenol.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis is presented as a four-step sequence starting from 3-fluorophenol.
Caption: Forward synthesis workflow.
Step 1: Acylation of 3-Fluorophenol to 1-(2-Hydroxy-6-fluorophenyl)ethanone
Causality and Expertise: The initial step involves introducing a two-carbon acetyl group ortho to the hydroxyl group of 3-fluorophenol. A Fries rearrangement of 3-fluorophenyl acetate is a viable method. This acid-catalyzed reaction thermally rearranges the acetyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. Due to the directing effects of both the hydroxyl (after rearrangement) and fluoro groups, the ortho-acylated product is favored.
Experimental Protocol:
-
Acetylation: To a stirred solution of 3-fluorophenol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-fluorophenyl acetate.
-
Fries Rearrangement: To the crude 3-fluorophenyl acetate, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) portion-wise at 0 °C. After the addition is complete, heat the mixture to 140-160 °C and maintain for 3-4 hours.
-
Purification: Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(2-hydroxy-6-fluorophenyl)ethanone.
| Reagent/Solvent | Molar Eq. | Purpose |
| 3-Fluorophenol | 1.0 | Starting Material |
| Acetyl Chloride | 1.1 | Acetylating Agent |
| Triethylamine | 1.2 | Base for Acetylation |
| Aluminum Chloride | 1.5 | Lewis Acid Catalyst |
| Dichloromethane | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
Step 2: α-Bromination to 2-Bromo-1-(2-hydroxy-6-fluorophenyl)ethanone
Causality and Expertise: This step activates the C-2 position for subsequent intramolecular cyclization. The α-position of the ketone is selectively brominated. Using a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of acid, or elemental bromine in a suitable solvent, is effective. The reaction proceeds via an enol or enolate intermediate.[3][4]
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(2-hydroxy-6-fluorophenyl)ethanone (1.0 eq) in chloroform or acetic acid in a flask protected from light.
-
Bromination: Add elemental bromine (Br₂, 1.05 eq) dropwise to the solution at room temperature. A catalytic amount of concentrated H₂SO₄ can be added to facilitate the reaction.[4]
-
Monitoring and Work-up: Stir the reaction for 4-6 hours, monitoring its progress by TLC. Upon completion, quench the reaction by pouring it into cold water.
-
Purification: Extract the product with chloroform. Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. The crude 2-bromo-1-(2-hydroxy-6-fluorophenyl)ethanone is often used directly in the next step without further purification.
| Reagent/Solvent | Molar Eq. | Purpose |
| 1-(2-Hydroxy-6-fluorophenyl)ethanone | 1.0 | Substrate |
| Bromine (Br₂) | 1.05 | Brominating Agent |
| Chloroform / Acetic Acid | - | Solvent |
Step 3: Intramolecular Cyclization to 4-Fluoro-2,3-dihydrobenzofuran-3-one
Causality and Expertise: This is the key ring-forming step. An intramolecular Williamson ether synthesis is employed, where the phenoxide ion acts as a nucleophile, displacing the bromide from the α-carbon.[5] The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is crucial to deprotonate the phenol without competing in side reactions. A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of crude 2-bromo-1-(2-hydroxy-6-fluorophenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Cyclization: Heat the mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-fluoro-2,3-dihydrobenzofuran-3-one as a solid.
| Reagent/Solvent | Molar Eq. | Purpose |
| 2-Bromo-1-(2-hydroxy-6-fluorophenyl)ethanone | 1.0 | Substrate |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Acetone | - | Solvent |
Step 4: Reductive Amination to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Causality and Expertise: This transformation is the most critical step for introducing the amine functionality. Direct reductive amination is a highly efficient one-pot procedure that combines imine formation and reduction.[6] The ketone reacts with an ammonia source (ammonium acetate) to form an intermediate imine (or enamine), which is then reduced in situ. Sodium cyanoborohydride (NaBH₃CN) is an ideal reducing agent because it is mild enough to not reduce the ketone but is reactive towards the protonated imine intermediate, thus driving the equilibrium towards the amine product.[7][8] The reaction is typically run under mildly acidic conditions (pH ~6-7) to facilitate imine formation.
Caption: Mechanism of one-pot reductive amination.
Experimental Protocol:
-
Reaction Setup: Dissolve 4-fluoro-2,3-dihydrobenzofuran-3-one (1.0 eq) in methanol. Add ammonium acetate (NH₄OAc, ~10 eq).
-
Reduction: To this stirred solution, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 30 °C.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully add 2M HCl to the reaction mixture to decompose the excess reducing agent (caution: HCN gas may evolve, perform in a well-ventilated fume hood). Basify the solution with 2M NaOH to pH > 10.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude free amine.
| Reagent/Solvent | Molar Eq. | Purpose |
| 4-Fluoro-2,3-dihydrobenzofuran-3-one | 1.0 | Substrate |
| Ammonium Acetate (NH₄OAc) | ~10 | Ammonia Source & Buffer |
| Sodium Cyanoborohydride (NaBH₃CN) | 1.5 | Reducing Agent |
| Methanol | - | Solvent |
Step 5: Formation of Hydrochloride Salt
Causality and Expertise: The final step is the conversion of the free amine, which may be an oil or a low-melting solid, into a stable, crystalline hydrochloride salt. This is a standard acid-base reaction that improves the compound's handling properties and shelf-life.[9][10]
Experimental Protocol:
-
Salt Formation: Dissolve the crude 4-fluoro-2,3-dihydro-1-benzofuran-3-amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Precipitation: To this solution, add a solution of HCl in diethyl ether (e.g., 2M) or isopropanolic HCl dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and well-documented approach to this compound. By leveraging fundamental organic reactions such as the Fries rearrangement, α-bromination, intramolecular Williamson ether synthesis, and reductive amination, the target molecule can be obtained in good overall yield. The provided protocols are based on established chemical principles and offer a solid foundation for researchers in the field of synthetic and medicinal chemistry.
References
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
- Google Patents. (n.d.). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.
- Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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National Institutes of Health. (n.d.). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Retrieved from [Link]
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PubMed. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1- b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission. Retrieved from [Link]
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ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Ultrasound Assisted Facile and Rapid Synthesis of α-Bromoacetophenones in Water. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
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PubMed. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Retrieved from [Link]
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PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
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ResearchGate. (2026). Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. Retrieved from [Link]
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PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[11][12]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
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ChemBK. (2024). 1-(2-bromo-6-fluoro-phenyl)ethanone. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient Preparation of 3,6-Anhydro Sugars via Intramolecular Cyclization of 6-O-Tosyl Pyranosides Promoted by a Catalytic Amount of TBAF. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS No: 2177263-58-8), a key intermediate in pharmaceutical research and development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a narrative grounded in practical experience to explain the causality behind experimental choices and the logic of spectral interpretation. We will explore the compound's structural features through a multi-technique approach, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes field-proven experimental protocols, detailed data interpretation, and visual aids to create a self-validating system for researchers, scientists, and drug development professionals engaged in the characterization of complex small molecules.
Introduction: The Imperative of Spectroscopic Verification
In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities and their intermediates is a cornerstone of scientific integrity and regulatory compliance. This compound is a member of the benzofuran family, a class of heterocyclic compounds known for a wide array of biological activities.[2][3][4] Its structural complexity—featuring a fluorinated aromatic ring, a dihydrofuran moiety, and a chiral amine center present as a hydrochloride salt—necessitates a rigorous, multi-faceted analytical approach.
This guide is structured to provide not just the data, but the scientific reasoning behind its acquisition and interpretation. By integrating data from NMR, MS, and IR, we can construct a complete and validated profile of the molecule, ensuring its identity, purity, and suitability for downstream applications.
Molecular Structure and Analytical Overview
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. The hydrochloride salt form dictates specific analytical considerations, particularly in NMR solvent selection and mass spectrometry ionization.
Key proton couplings within the dihydrofuran ring.
Carbon-13 (¹³C) Nuclear Magnetic Resonance Spectroscopy
While ¹H NMR maps the H-C framework, ¹³C NMR provides a direct count of the unique carbon environments and offers insight into their electronic nature.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: 100 MHz or higher, corresponding to the ¹H frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker).
-
Spectral Width: 0 - 200 ppm.
-
Number of Scans: 1024 - 4096 scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Processed similarly to ¹H NMR, with calibration against the DMSO-d₆ septet at δ 39.52 ppm.
Data Interpretation
The proton-decoupled spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Carbon Assignment | Expected δ (ppm) | Key Feature |
| C7a | ~160 (d) | Attached to Oxygen, Coupled to F |
| C4 | ~158 (d) | Directly bonded to Fluorine (large ¹JCF) |
| C5a | ~125 (d) | Coupled to F |
| C6 | ~122 (d) | Coupled to F |
| C7 | ~118 (s) | |
| C5 | ~115 (d) | Coupled to F |
| C2 | ~75 (s) | O-CH₂ |
| C3 | ~50 (s) | N-CH |
Discussion of Causality:
-
Fluorine Coupling (¹JCF, ²JCF, etc.): The most striking feature is the effect of the fluorine atom. The signal for C4 will be a doublet with a very large coupling constant (¹JCF ≈ 240-250 Hz). The adjacent carbons (C3a, C5) will also show smaller doublet splittings due to two-bond coupling (²JCF), and so on. This pattern is an unambiguous indicator of the fluorine's position.
-
Substituent Effects: The oxygen atom of the ether linkage causes a significant downfield shift for C7a and C2. The protonated amine group shifts the attached C3 carbon to approximately 50 ppm.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing its elemental formula with high-resolution instruments.
Expertise & Experience: Ionization Technique As a pre-formed salt, the analyte is already ionic in solution. Electrospray Ionization (ESI) is the ideal method. It is a "soft" ionization technique that gently transfers ions from solution to the gas phase, minimizing fragmentation and maximizing the abundance of the molecular ion. [5][6]We will operate in positive ion mode to detect the cationic form of the molecule, which is the free amine protonated ([M+H]⁺).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the amine remains protonated.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.
-
Infusion: The sample can be directly infused into the source or injected via a Liquid Chromatography (LC) system. [7][8]4. ESI Source Parameters:
-
Capillary Voltage: +3.5 to +4.5 kV.
-
Nebulizing Gas (N₂): Adjusted for a stable spray.
-
Drying Gas (N₂): 250-300 °C.
-
-
Mass Analysis: Scan over a mass range of m/z 50-500.
Data Interpretation
The primary goal is to identify the protonated molecular ion of the free base.
-
Free Base Formula: C₈H₈FNO
-
Monoisotopic Mass of Free Base: 153.06 Da
-
Expected [M+H]⁺ Ion: m/z 154.0663
| m/z (Observed) | Formula | Assignment |
| 154.0663 | [C₈H₉FNO]⁺ | [M+H]⁺ |
Trustworthiness: High-Resolution Data Obtaining a mass accurate to within 5 ppm of the theoretical value (e.g., 154.0663 ± 0.0008) provides unequivocal confirmation of the elemental composition, C₈H₉FNO.
Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. For amines, the most common pathway is α-cleavage. [9]
A plausible fragmentation pathway for the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum will show characteristic absorption bands confirming the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3200 (broad) | N-H stretch | Ammonium (R-NH₃⁺) |
| 3000-3100 | C-H stretch | Aromatic C-H |
| 2850-2980 | C-H stretch | Aliphatic C-H |
| 1590-1610, 1450-1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O-C stretch | Aryl-alkyl ether |
| ~1150 | C-F stretch | Aryl-Fluoride |
Discussion of Causality:
-
The most diagnostic feature is the very broad and strong absorption band centered around 2800 cm⁻¹. This is the classic signature of an ammonium (NH₃⁺) salt and is easily distinguished from the sharper N-H stretches of a primary or secondary amine. [10]* The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O and C-F bands, corroborates the overall structure deduced from NMR and MS.
Conclusion: A Unified Analytical Workflow
The structural elucidation of this compound is a textbook example of the synergy between modern spectroscopic techniques. No single method provides the complete picture, but together they form a self-validating system.
The logical workflow for structural verification.
This guide has detailed the necessary protocols and interpretive logic to confidently characterize this important pharmaceutical intermediate. By grounding data in scientific principles and practical experience, researchers can ensure the quality and integrity of their work, accelerating the path from discovery to application.
References
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
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ResearchGate. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. Retrieved from [Link]
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Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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PubChemLite. (n.d.). 6-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2053-2064. Retrieved from [Link]
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International Journal of Pharmaceutical and Biological Archives. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Retrieved from [Link]
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Soler, C., et al. (2007). Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food. Analytical Chemistry, 79(4), 1492-501. Retrieved from [Link]
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Juntunen, K., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 59-67. Retrieved from [Link]
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- 8. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride suppliers
An In-Depth Technical Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride for Researchers and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
This compound is a specialized heterocyclic amine that has garnered significant interest within medicinal chemistry and drug discovery. Its rigid, bicyclic benzofuran core, combined with the strategic placement of a fluorine atom and a primary amine, makes it a valuable chiral intermediate for synthesizing complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties of lead compounds[1]. This guide provides a comprehensive overview of this compound, focusing on the critical technical considerations for researchers, from sourcing and quality control to its application and handling.
Physicochemical Properties and Structural Identity
A precise understanding of the compound's fundamental properties is the bedrock of its effective use in synthesis and research. The hydrochloride salt form enhances stability and improves handling characteristics compared to the freebase.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | [2] |
| CAS Number | 2177263-58-8 (for S-enantiomer) | [2] |
| Molecular Formula | C₈H₉ClFNO | [3] |
| Molecular Weight | 189.61 g/mol | [3] |
| Appearance | Typically a white to off-white solid/powder | |
| Purity (Typical) | >98% | [3] |
Synthesis and Manufacturing Considerations
While multiple synthetic routes to the benzofuran core exist, the construction of this specific substituted amine often involves multi-step sequences. A common strategy involves the cyclization of a suitably substituted phenol precursor. For instance, methods may involve the cyclization of ortho-hydroxystilbenes or the reaction of 2-chlorophenols with alkynes, followed by functional group interconversions to introduce the amine and fluorine moieties[4].
A patented method for a structurally related compound, 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid, highlights a typical industrial approach involving cyclization of a benzoate derivative, followed by chlorination and hydrolysis[5]. This process underscores a key consideration for researchers: the potential for isomeric and process-related impurities. Understanding the synthetic route can inform the selection of appropriate analytical methods for impurity profiling.
Quality Control and Analytical Verification
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for reproducible experimental outcomes. While suppliers provide a Certificate of Analysis (COA), independent verification is a cornerstone of good scientific practice.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation. ¹H and ¹³C NMR spectra provide definitive proof of the molecular structure, while ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Techniques like LC-MS are often employed by suppliers for initial analysis[2].
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.
The following workflow illustrates a robust process for the quality control of a newly acquired batch of the reagent.
Sourcing and Supplier Evaluation
The procurement of high-quality chemical intermediates is a critical, yet often overlooked, aspect of research efficiency. A reliable supplier provides not only the material but also transparent and comprehensive documentation.
Representative Suppliers:
| Supplier | Notes |
| SynHet | Positions itself as a manufacturer and supplier, offering >99% purity and various analytical services upon request, including LCMS, GCMS, and NMR. Mentions ISO 9001 certification.[2] |
| CymitQuimica | Lists the product from the brand Fluorochem with a specified purity of 98.0%. Provides basic chemical properties.[3] |
| American Elements | Offers the compound as part of a life science catalog, capable of providing materials in various grades and purities, including bulk quantities.[6] |
| Biosynth | Provides a similar compound (7-fluoro isomer), indicating capabilities in synthesizing related structures for pharmaceutical testing.[7] |
Supplier Selection Workflow:
Choosing the right supplier involves more than comparing prices. The following decision-making process is recommended for researchers to ensure they procure material fit for their purpose.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a structural motif and building block in the synthesis of potential therapeutic agents. The benzofuran scaffold is present in numerous bioactive natural products and synthetic drugs[8].
-
Scaffold for Novel Inhibitors: Its rigid structure is ideal for orienting functional groups in a defined three-dimensional space, making it a valuable core for designing enzyme inhibitors or receptor antagonists. For example, related spiro[benzofuran-3,3'-pyrroles] derivatives have been investigated as FLT3 inhibitors for treating Acute Myeloid Leukemia[9].
-
Intermediate for Complex APIs: The amine handle allows for a wide range of subsequent chemical modifications, such as amide bond formation, reductive amination, or participation in cross-coupling reactions, enabling the construction of more complex Active Pharmaceutical Ingredients (APIs). Related benzisoxazole compounds serve as intermediates for antipsychotic drugs like risperidone and paliperidone, which act as dopamine and serotonin receptor antagonists.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Always handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[10]. Avoid creating dust. After handling, wash hands thoroughly[11].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[12][13]. Some suppliers recommend refrigerated storage (<15°C) in a dark place to maximize shelf life[12].
-
Safety Data Sheet (SDS): Before use, a thorough review of the supplier's SDS is mandatory. The SDS contains detailed information on hazards, first-aid measures, and emergency procedures[11][12].
Conclusion
This compound is more than a mere catalog chemical; it is a sophisticated building block that offers significant potential for innovation in drug discovery. A successful research campaign utilizing this reagent depends on a holistic approach that begins with diligent supplier selection, is underpinned by rigorous analytical quality control, and is executed with a firm grasp of its chemical reactivity and safety protocols. By adhering to the principles and workflows outlined in this guide, researchers can confidently integrate this versatile intermediate into their synthetic programs, accelerating the path toward novel therapeutic discoveries.
References
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2,3-Dihydro-1-benzofuran-3-amine hydrochloride - Amerigo Scientific. [Link]
- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google P
-
Evaluation of analytical methods for fluorine in biological and related materials - PubMed. [Link]
-
Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Carl ROTH. [Link]
-
Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. [Link]
-
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | AMERICAN ELEMENTS ®. [Link]
-
EURL-SRM - Analytical Method Report Analysis of Residues of Carbofuran (sum) Using QuEChERS Method - eurl-pesticides.eu. [Link]
-
Guide to Quality in Analytical Chemistry - Eurachem. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. [Link]
-
(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride - PubChem. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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- 2. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [synhet.com]
- 3. (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride [cymitquimica.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 6. americanelements.com [americanelements.com]
- 7. biosynth.com [biosynth.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is emerging, this document synthesizes information from related benzofuran derivatives to present a scientifically grounded resource for researchers. The guide covers postulated synthetic pathways, detailed analytical and characterization methodologies, and explores the prospective therapeutic applications of this compound and its derivatives. By offering insights into the rationale behind experimental choices and providing detailed protocols, this whitepaper aims to serve as a foundational tool for scientists engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of Fluorinated Benzofurans in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally important compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The strategic introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties.[5] The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This compound combines the established biological relevance of the 3-amino-2,3-dihydrobenzofuran core with the advantageous properties of fluorination. The 3-amino group, in particular, enhances the biological activities of benzofuran derivatives, making them a focal point for the development of innovative synthetic strategies.[6] This guide will delve into the synthetic nuances, analytical characterization, and the exciting therapeutic possibilities that this molecule presents.
Synthetic Strategies: A Proposed Pathway
While a definitive, peer-reviewed synthesis of this compound is not yet widely published, a plausible and efficient synthetic route can be postulated based on established methodologies for the synthesis of related benzofuran derivatives. The proposed multi-step synthesis is designed to be robust and adaptable for laboratory-scale production.
A logical approach to the synthesis of the target compound involves the initial construction of the 4-fluorobenzofuran core, followed by the introduction of the amine functionality at the 3-position. A potential retrosynthetic analysis is outlined below:
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Integration of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine in PET Ligand Development: A Guide for Researchers
Introduction: The Advantage of the Fluorinated Dihydrobenzofuran Scaffold in PET Imaging
Positron Emission Tomography (PET) has revolutionized clinical diagnostics and drug development by enabling the non-invasive visualization and quantification of physiological processes at the molecular level. The success of this imaging modality is intrinsically linked to the development of highly specific and effective radiolabeled probes. Among the vast array of molecular scaffolds utilized for PET ligand design, the 2,3-dihydro-1-benzofuran core has emerged as a privileged structure, particularly for targeting neurological disorders. The introduction of a fluorine atom, specifically at the 4-position, to create 4-fluoro-2,3-dihydro-1-benzofuran-3-amine, offers a unique combination of physicochemical properties that are highly advantageous for developing novel PET ligands.
This technical guide provides a comprehensive overview of the application of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine as a versatile building block for the synthesis of PET ligands. We will delve into the rationale for its use, provide detailed synthetic protocols for the building block and its subsequent conversion into a radiolabeling precursor, and offer a step-by-step guide for the incorporation of fluorine-18 ([¹⁸F]). This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are seeking to leverage this valuable scaffold in their PET imaging programs.
The strategic placement of the fluorine atom at the 4-position of the benzofuran ring can significantly influence the metabolic stability and binding affinity of the resulting ligand.[1] Halogenation, in general, has been shown to enhance the anticancer activities of benzofuran derivatives, likely due to the formation of halogen bonds that improve binding affinity to target proteins.[2] Furthermore, the dihydrobenzofuran structure provides a three-dimensional conformation that can be crucial for optimal interaction with biological targets.
Physicochemical Properties and Strategic Advantages
The utility of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine as a PET ligand building block stems from a confluence of desirable physicochemical characteristics.
| Property | Value/Characteristic | Significance in PET Ligand Design |
| Molecular Weight | Approximately 167.17 g/mol | Low molecular weight allows for further chemical modification without exceeding the typical range for good blood-brain barrier penetration. |
| LogP (Predicted) | Approximately 1.5 - 2.5 | An optimal lipophilicity range for passive diffusion across the blood-brain barrier is crucial for neuroimaging agents. |
| Fluorine Position | Aromatic (4-position) | The C-F bond is strong, offering metabolic stability and reducing the likelihood of in vivo defluorination, which can lead to off-target radiation exposure. |
| Primary Amine | Versatile functional group | The amine at the 3-position serves as a key handle for conjugation to various targeting vectors and for the introduction of moieties required for radiolabeling. |
Synthetic Protocol: Accessing the Core Building Block
A robust and efficient synthesis of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine is paramount for its widespread application. While a direct, one-pot synthesis may not be readily available in the literature, a logical and convergent synthetic strategy can be devised based on established methodologies. The following protocol outlines a plausible route starting from commercially available precursors. This approach leverages a microwave-assisted Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization and reduction sequence.[3][4]
Workflow for the Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Caption: Synthetic pathway to the target building block.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2'-hydroxychalcone
-
To a microwave-safe vessel, add 2-hydroxy-6-fluorobenzaldehyde (1.0 eq), acetophenone (1.0 eq), and a catalytic amount of a suitable base (e.g., NaOH or KOH) in ethanol.
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-one
-
Dissolve the 4-fluoro-2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a base (e.g., sodium acetate or triethylamine) to catalyze the intramolecular Michael addition.
-
Heat the reaction mixture at reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Step 3: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-one Oxime
-
Dissolve the 4-fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in a mixture of ethanol and pyridine.
-
Add hydroxylamine hydrochloride (1.1 eq) to the solution.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can be used in the next step without further purification.
Step 4: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
-
Dissolve the crude oxime from the previous step in a suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation, or THF/ether for hydride reduction).
-
For catalytic hydrogenation, add a catalyst such as 10% Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Alternatively, for hydride reduction, carefully add a reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst (for hydrogenation) or carefully quench the excess hydride with water and NaOH solution.
-
Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product, 4-fluoro-2,3-dihydro-1-benzofuran-3-amine, by column chromatography to obtain the desired building block.
Application in PET Ligand Synthesis: Precursor Design and Radiolabeling
The primary amine of 4-fluoro-2,3-dihydro-1-benzofuran-3-amine is the key functional group for its elaboration into a PET ligand precursor. A common strategy for introducing [¹⁸F]fluorine is through nucleophilic substitution on an alkyl chain bearing a good leaving group, such as a tosylate or mesylate.
Workflow for Precursor Synthesis and Radiolabeling
Caption: From building block to final PET ligand.
Step-by-Step Protocol for Precursor Synthesis and Radiolabeling
Part 1: Synthesis of the Radiolabeling Precursor
-
Protection of the Amine: Dissolve 4-fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add triethylamine (Et₃N, 1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until the reaction is complete (TLC monitoring). Work up the reaction to obtain the N-Boc protected amine.
-
Introduction of the Hydroxyethyl Group: To a solution of the N-Boc protected amine (1.0 eq) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH) at 0 °C. After stirring for a short period, add 2-bromoethanol (1.2 eq) or ethylene oxide. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction carefully and extract the product.
-
Tosylation: Dissolve the N-Boc, N-(2-hydroxyethyl) derivative (1.0 eq) in pyridine or DCM with a base like triethylamine. Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir the reaction at 0 °C and then allow it to warm to room temperature. After completion, work up the reaction to isolate the tosylated precursor. Purify by column chromatography.
Part 2: [¹⁸F]-Radiolabeling Protocol
-
[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.
-
Nucleophilic Fluorination: Dissolve the tosylated precursor (typically 1-5 mg) in a small volume of anhydrous solvent (e.g., acetonitrile or DMSO) and add it to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specific duration (e.g., 10-20 minutes).[5]
-
Deprotection: After cooling the reaction mixture, add an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group. Heat the mixture if necessary to facilitate the deprotection.
-
Purification: Neutralize the reaction mixture and purify the crude radiolabeled product using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the final [¹⁸F]-labeled ligand from unreacted precursor and other impurities.
-
Formulation: The collected HPLC fraction containing the desired product is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.
Conclusion and Future Perspectives
The 4-fluoro-2,3-dihydro-1-benzofuran-3-amine scaffold represents a highly promising platform for the development of novel PET ligands. Its inherent physicochemical properties, coupled with the versatility of the primary amine for further chemical modification, make it an attractive starting point for targeting a wide range of biological entities within the central nervous system and beyond. The synthetic and radiolabeling protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this building block in their own imaging programs. Future work in this area could focus on the development of more streamlined synthetic routes to the core amine and the exploration of a wider range of derivatizations to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting PET ligands. The continued innovation in the application of such well-designed building blocks will undoubtedly contribute to the advancement of molecular imaging and personalized medicine.
References
-
Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. (2023). Available at: [Link]
-
Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression. MDPI. (2023). Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. (2019). Available at: [Link]
-
Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. PubMed. (2010). Available at: [Link]
-
Microwave Assisted Synthesis of Chalcone and Biological Activity. Scholars Research Library. (2018). Available at: [Link]
-
Novel 18F-labeled Benzofuran Derivatives With Improved Properties for Positron Emission Tomography (PET) Imaging of β-amyloid Plaques in Alzheimer's Brains. PubMed. (2011). Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. (2024). Available at: [Link]
-
Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. (2022). Available at: [Link]
-
Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofu- rans. AUB ScholarWorks. (2016). Available at: [Link]
-
A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. Journal of Drug Delivery and Therapeutics. (2025). Available at: [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. (2023). Available at: [Link]
-
18F-AmBF3-MJ9: A novel radiofluorinated bombesin derivative for prostate cancer imaging. ResearchGate. (2026). Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. (2023). Available at: [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers. (2019). Available at: [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. (2023). Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. (2012). Available at: [Link]
-
18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC. (2015). Available at: [Link]
-
SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES. (2006). Available at: [Link]
-
Physicochemical Property Models for Poly- and Perfluorinated Alkyl Substances and Other Chemical Classes. ResearchGate. (2025). Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. (2022). Available at: [Link]
-
Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC - NIH. (2014). Available at: [Link]
-
4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. (2020). Available at: [Link]
-
Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. NIH. (2019). Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. (2026). Available at: [Link]
- Process for the preparation of 3-benzoyl benzofuran derivatives. Google Patents. (1993).
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- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Welcome to the technical support center for the synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important fluorinated benzofuran derivative. The benzofuran scaffold is a key structural motif in many biologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1] This guide will walk you through potential side reactions and offer practical solutions to optimize your synthetic route.
Troubleshooting Guide: Common Side Reactions and Issues
The synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine typically proceeds via a two-step process: the formation of the ketone precursor, 4-Fluoro-2,3-dihydrobenzofuran-3-one, followed by reductive amination. This guide is structured to address potential issues in both stages of the synthesis.
Part 1: Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-one
The precursor ketone is commonly synthesized through an intramolecular cyclization.[2] Below are common issues that may arise during its formation.
Question 1: Low Yield of 4-Fluoro-2,3-dihydrobenzofuran-3-one due to Incomplete Cyclization or Side Reactions.
Answer:
Low yields of the desired ketone can often be attributed to incomplete cyclization of the starting material or the formation of unwanted side products. The stability of the starting materials and intermediates is crucial.
-
Root Cause Analysis:
-
Poor Quality Starting Material: The synthesis often begins with a substituted phenol derivative. Impurities in this starting material can interfere with the cyclization reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical parameters. For instance, in a Rap-Stoermer reaction, which involves the condensation of a phenol with an α-haloketone, the conditions must be carefully controlled to favor the intramolecular cyclization.[1]
-
Decomposition: The ketone product or its precursors might be unstable under the reaction conditions, leading to the formation of tars or other degradation products.[3]
-
-
Troubleshooting and Recommended Protocols:
-
Ensure High Purity of Starting Materials: Purify the starting phenol derivative by distillation or recrystallization before use.
-
Optimize Reaction Conditions:
-
Temperature Control: Gradually increase the temperature to the desired point and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Choice of Base: A moderately strong base is often required to deprotonate the phenol. However, a very strong base might promote side reactions. A systematic screening of bases (e.g., K₂CO₃, NaH, Et₃N) is recommended.
-
Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic polar solvents are generally suitable.
-
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenolic starting material.
-
-
Experimental Protocol: Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-one (Illustrative)
-
To a solution of the appropriate fluorinated phenol precursor in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃) and the cyclizing agent (e.g., chloroacetone).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
-
Part 2: Reductive Amination of 4-Fluoro-2,3-dihydrobenzofuran-3-one
The conversion of the ketone to the primary amine is a critical step. Reductive amination is a powerful technique but can be prone to several side reactions.[4][5]
Question 2: Formation of Secondary Amine Byproduct (Over-alkylation).
Answer:
A common side reaction in reductive amination is the reaction of the newly formed primary amine with another molecule of the starting ketone, leading to the formation of a secondary amine byproduct. This is a form of over-alkylation.[4][5]
-
Causality: The primary amine product is nucleophilic and can compete with the ammonia or amine source in reacting with the ketone. This is particularly problematic if the reaction is slow or if there is a localized high concentration of the primary amine product.
-
Troubleshooting Strategies:
-
Use a Large Excess of the Amine Source: Employing a significant excess of ammonia or an ammonium salt (e.g., ammonium acetate) can outcompete the primary amine product for reaction with the ketone.
-
Control the Rate of Reduction: Use a mild and selective reducing agent that preferentially reduces the imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often good choices.[4]
-
Stepwise Procedure: In some cases, it may be beneficial to first form the imine and then add the reducing agent in a separate step. This can help to control the concentration of the reactive intermediates.[5]
-
-
Workflow Diagram:
Caption: Troubleshooting workflow for secondary amine formation.
Question 3: Low Yield due to Incomplete Reaction or Formation of the Alcohol Byproduct.
Answer:
Low conversion of the starting ketone or the formation of the corresponding alcohol are common issues that lead to reduced yields of the desired amine.
-
Root Cause Analysis:
-
Inefficient Imine Formation: The initial equilibrium between the ketone and the amine source to form the imine may not be favorable. This can be due to steric hindrance or electronic effects.
-
Competitive Reduction of the Ketone: The reducing agent may reduce the starting ketone to an alcohol faster than it reduces the imine intermediate. This is more likely with less selective reducing agents like sodium borohydride (NaBH₄).[4]
-
pH of the Reaction Medium: The pH is critical for both imine formation and the stability of the reducing agent. A weakly acidic medium is often optimal.[6]
-
-
Troubleshooting and Optimization:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine, such as NaBH₃CN or NaBH(OAc)₃.[4]
-
pH Control: Buffer the reaction mixture to a pH of around 6-7. Acetic acid is commonly used for this purpose.[6]
-
Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves, can help to drive the equilibrium towards imine formation.
-
Lewis Acid Catalysis: For less reactive ketones, the addition of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group towards nucleophilic attack by the amine.[4]
-
Question 4: Potential for Defluorination of the Aromatic Ring.
Answer:
While less common under typical reductive amination conditions, the possibility of defluorination of the fluoroaromatic ring should be considered, especially if harsh conditions or certain catalysts are employed.
-
Mechanistic Considerations: Nucleophilic aromatic substitution of fluorine can occur, although it generally requires strong nucleophiles and/or harsh conditions. Reductive cleavage of the C-F bond is also a possibility with certain reducing agents or catalysts, particularly in the presence of transition metals.
-
Preventative Measures:
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) that still allow for efficient conversion.
-
Careful Selection of Catalysts: If a metal catalyst is used for hydrogenation, screen different catalysts to find one that does not promote defluorination.
-
Monitor for Byproducts: Use analytical techniques such as GC-MS or LC-MS to monitor for the presence of the defluorinated analog of the product. ¹⁹F NMR can also be a powerful tool for detecting fluorine-containing impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical diastereoselectivity of the reduction, and how can it be controlled?
The reduction of the imine intermediate can lead to the formation of two diastereomers (cis and trans). The diastereoselectivity is influenced by the steric bulk of the substituents and the reducing agent used. Often, one diastereomer is thermodynamically more stable and may be favored under equilibrium conditions.[8] To control the diastereoselectivity, chiral auxiliaries or catalysts can be employed to favor the formation of one enantiomer.[9]
Q2: What are the recommended purification methods for 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?
The product is a primary amine and can be purified by column chromatography on silica gel.[8] Due to the basic nature of the amine, it may interact strongly with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. Alternatively, reversed-phase HPLC can be a suitable method for purification, especially for achieving high purity.[10][11][12]
Q3: How can I confirm the structure and purity of the final product?
A combination of analytical techniques should be used:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and identifying any fluorine-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC/GC: To assess the purity and quantify any byproducts. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.[8][12]
Summary of Key Parameters and Potential Byproducts
| Parameter | Recommended Conditions/Considerations | Potential Side Product(s) |
| Amine Source | Large excess of ammonia or ammonium salt | Secondary amine (over-alkylation) |
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ for selectivity | 4-Fluoro-2,3-dihydrobenzofuran-3-ol |
| pH | Weakly acidic (pH 6-7) | Incomplete reaction, decomposition |
| Temperature | As low as feasible for efficient reaction | Decomposition, defluorination |
| Catalyst (if used) | Screen for minimal defluorination | Defluorinated product |
By carefully considering these factors and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine.
References
-
[Sokolov, V. I., & Troitskaya, L. L. (1998). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][13]-Proton Shift Reaction.(1) Scope and Limitations. PubMed.]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Making sure you're not a bot! [helda.helsinki.fi]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Technical Support Center: Optimizing 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride Synthesis
As a Senior Application Scientist, I've frequently guided research teams through the intricacies of synthesizing complex heterocyclic amines. The preparation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a process where precise control over reaction conditions is paramount to achieving high yield and purity. This guide is structured to address the most common challenges and questions that arise during this synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
This center is organized into two main sections:
-
Frequently Asked Questions (FAQs): For quick answers to common queries regarding the overall synthetic strategy.
-
Detailed Troubleshooting Guides: In-depth, problem-oriented solutions for specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?
The most robust and widely adopted method is the one-pot direct reductive amination of the corresponding ketone precursor, 4-Fluoro-2,3-dihydro-1-benzofuran-3-one.[1] This strategy is favored because it streamlines the synthesis, often improving overall efficiency and atom economy by avoiding the isolation of the intermediate imine.[1] The general pathway involves the reaction of the ketone with an ammonia source to form an imine in situ, which is then immediately reduced to the target primary amine.
Caption: General workflow for the synthesis of the target compound.
Q2: My overall yield is consistently low. What are the most critical parameters I should investigate first?
Low yield is typically traced back to one of three areas:
-
Inefficient Imine Formation: The condensation of the ketone with the ammonia source is a reversible equilibrium reaction. Driving this equilibrium towards the imine is critical. Key factors include the choice of ammonia source (ammonium acetate is common), solvent, and the presence of a mild acid catalyst, which is often inherent to the ammonium salt used.[2]
-
Sub-optimal Reduction: The choice of reducing agent is crucial. It must be powerful enough to reduce the imine but selective enough to not reduce the starting ketone.[2] Over-reduction or side reactions can significantly lower the yield of the desired product.
-
Product Loss During Work-up/Isolation: The free base amine can be volatile or have some water solubility. Furthermore, improper pH adjustment during extraction can lead to significant product loss. Conversion to the hydrochloride salt is a standard method to ensure stability and ease of isolation as a solid.
Q3: Why is the final product isolated as a hydrochloride salt?
There are three primary reasons for isolating the final product as a hydrochloride salt:
-
Stability: Primary amines can be susceptible to air oxidation over time. Converting the amine to an ammonium salt significantly enhances its stability and shelf-life.
-
Handling: Many amine free bases are oils or low-melting solids, which can be difficult to handle, purify, and accurately weigh. The corresponding hydrochloride salts are typically crystalline, non-hygroscopic solids with sharp melting points.
-
Purification: The process of salt formation and precipitation from a suitable organic solvent (like diethyl ether or dioxane) is an effective final purification step, often removing minor, non-basic impurities.
Part 2: Detailed Troubleshooting Guides
This section provides a deeper dive into specific experimental problems.
Issue 1: Low or Stalled Conversion of the Starting Ketone
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted 4-Fluoro-2,3-dihydro-1-benzofuran-3-one even after extended reaction times.
Core Principle: The rate-limiting step in many reductive aminations is the initial formation of the imine or iminium ion.[2] This is an acid-catalyzed dehydration reaction. The reaction stalls if the equilibrium is unfavorable or if the catalytic conditions are not optimal.
Troubleshooting Steps & Solutions:
-
Verify Ammonia Source and Stoichiometry:
-
Cause: Insufficient ammonia source or use of an inappropriate one.
-
Solution: Use a moderate excess of the ammonia source. Ammonium acetate (NH₄OAc) is often ideal as it serves as both the ammonia source and a mild acidic catalyst to promote imine formation. A 3-5 fold molar excess is a good starting point.
-
-
Solvent Choice & Water Removal:
-
Cause: The formation of the imine from the ketone and ammonia releases one equivalent of water. In accordance with Le Châtelier's principle, the presence of water in the reaction medium can shift the equilibrium back towards the starting materials.
-
Solution:
-
Use a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is often not necessary for one-pot reactions with modern reagents.
-
More practically for this scale, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction mixture. This will sequester the water as it is formed, driving the reaction forward.
-
-
-
Optimize Acidic Co-catalyst:
-
Cause: While NH₄OAc provides some acidity, the specific substrate may require finer pH control. Too much acid can protonate the starting amine, rendering it non-nucleophilic, while too little acid results in slow dehydration.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. Typically, 0.1 to 0.2 equivalents are sufficient. This helps to catalyze imine formation without passivating the ammonia source.[2]
-
Caption: Decision workflow for troubleshooting low starting material conversion.
Issue 2: Significant Formation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-ol Byproduct
Symptoms: The primary impurity observed by NMR or LC-MS has a mass corresponding to the alcohol resulting from the reduction of the starting ketone.
Core Principle: This issue stems directly from the choice of reducing agent. Hydride reagents vary significantly in their reactivity. A reagent that is too powerful, like sodium borohydride (NaBH₄), will rapidly reduce the ketone, competing with the desired imine reduction. The ideal reagent selectively reduces the protonated iminium ion, which is more electrophilic than the starting ketone.[2][3]
Troubleshooting Steps & Solutions:
-
Select the Right Reducing Agent:
-
Cause: Use of a non-selective or overly reactive hydride source.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[2] Its reduced reactivity, due to the electron-withdrawing acetate groups and steric bulk, makes it highly selective for the reduction of imines and iminium ions over ketones or aldehydes.[2] If you are using another reagent, switching to STAB is the most critical change you can make.
-
-
Control the Order of Addition:
-
Cause: Adding the reducing agent before imine formation is complete.
-
Solution: In a one-pot protocol, allow the ketone and ammonia source to stir together for a period (e.g., 30-60 minutes) at room temperature before adding the STAB. This allows the imine/iminium equilibrium to be established, providing the substrate for the selective reducing agent.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Selectivity for Imine vs. Ketone | Common Issues | Recommendation for this Synthesis |
| Sodium Borohydride | NaBH₄ | Low | Significant ketone reduction to alcohol byproduct. | Not Recommended |
| Sodium Cyanoborohydride | NaBH₃CN | High | Highly toxic (potential for HCN gas release under acidic conditions). | Effective, but use with extreme caution. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Excellent | Moisture-sensitive; acetic acid byproduct. | Highly Recommended [2] |
| Catalytic Hydrogenation | H₂/Pd-C | High | Requires specialized pressure equipment; may not be suitable for all substrates. | Feasible, but less convenient for lab scale. |
Issue 3: Difficult Purification and Product Isolation
Symptoms: Formation of an emulsion during aqueous work-up; low recovery of product after extraction and solvent removal; product appears as a persistent oil.
Core Principle: The target compound has both a basic amine and a polar benzofuran core, which can give it amphiphilic properties, leading to issues like emulsification. As a free base, it may be a low-melting solid or an oil, making purification by chromatography or crystallization challenging.
Troubleshooting Steps & Solutions:
-
Optimize Aqueous Work-up:
-
Cause: The pH of the aqueous layer is not optimal for clean phase separation.
-
Solution: After quenching the reaction (e.g., with saturated NaHCO₃ solution), ensure the aqueous phase is distinctly basic (pH > 9-10) by adding 1-2 M NaOH. This deprotonates the amine, making it less water-soluble and more soluble in common extraction solvents like ethyl acetate or dichloromethane (DCM). To break emulsions, add brine (saturated NaCl solution).
-
-
Effective Conversion to the Hydrochloride Salt:
-
Cause: Incomplete precipitation or use of an inappropriate solvent for salt formation.
-
Solution:
-
After extracting the free base into an organic solvent and drying it (e.g., over Na₂SO₄), concentrate it in vacuo.
-
Redissolve the crude amine oil in a minimal amount of a suitable solvent like anhydrous diethyl ether, methyl tert-butyl ether (MTBE), or a mixture of DCM/ether.
-
Slowly add a solution of HCl in anhydrous diethyl ether or dioxane (commercially available, typically 1M or 2M) dropwise with stirring.
-
The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the side of the flask or adding a co-solvent like heptane to reduce solubility.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
-
Experimental Protocol Example
Protocol 1: One-Pot Reductive Amination & HCl Salt Formation
-
Imine Formation: To a solution of 4-Fluoro-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M), add ammonium acetate (4.0 eq). Stir the mixture at room temperature for 1 hour under an inert atmosphere (N₂ or Argon).
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base amine, likely as an oil.
-
Salt Formation: Dissolve the crude amine in a minimal amount of MTBE. Add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. Stir the resulting slurry for 30 minutes.
-
Final Product: Collect the solid by vacuum filtration, wash the filter cake with cold MTBE, and dry in a vacuum oven to yield this compound as a solid.
References
- Helgren, T. R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Kumar, A., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
-
PubMed. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4]-Proton Shift Reaction.(1) Scope and Limitations.
- SynHet. (n.d.). (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.
- BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Choudhary, S. (2023).
- National Institutes of Health (NIH). (2024).
- National Institutes of Health (NIH). (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2024).
- MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.
- MDPI. (2022).
- ResearchGate. (2025). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)
- National Institutes of Health (NIH). (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges in your synthetic workflows. The unique electronic properties of this molecule, stemming from the fluorine substituent and the dihydrobenzofuran core, can present specific hurdles. This document offers field-proven insights and detailed protocols to navigate these complexities.
I. Understanding the Reactivity of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Before delving into specific troubleshooting, it's crucial to understand the key chemical features of this reagent. The primary amine at the 3-position is the main reactive site for nucleophilic attack. However, the 4-fluoro substituent exerts a strong electron-withdrawing effect, which can influence the nucleophilicity of the amine and the overall reactivity of the aromatic ring.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
A. N-Acylation Reactions
Question 1: I am experiencing low yields in the N-acylation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine with an acid chloride. What are the likely causes and how can I improve the yield?
Answer:
Low yields in N-acylation reactions with this substrate can often be attributed to several factors, including incomplete reaction, side product formation, or difficult purification. Here’s a systematic approach to troubleshooting:
1. Incomplete Reaction:
-
Insufficient Base: The primary amine requires a base to neutralize the HCl generated during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.
-
Solution: Use at least 2 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sluggish reactions, a stronger base like pyridine can be used, which can also act as a nucleophilic catalyst.
-
-
Steric Hindrance: If your acid chloride is sterically bulky, the reaction may be slow.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). You can also consider using a more reactive acylating agent, such as an acid anhydride, if compatible with your overall synthetic scheme.
-
2. Side Product Formation:
-
Di-acylation: While less common with secondary amines, over-acylation can occur under harsh conditions.
-
Solution: Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction. Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
-
Reaction with the Benzofuran Ring: While the dihydrobenzofuran ring is less aromatic, strong Lewis acids can promote side reactions.
-
Solution: Avoid strong Lewis acid catalysts unless necessary. If a catalyst is required, consider milder options.
-
3. Difficult Purification:
-
Base Contamination: Excess organic base can be difficult to remove.
-
Solution: After the reaction, perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the excess base into the aqueous layer. Be mindful that your product's amide bond could be acid-labile under harsh conditions.
-
Experimental Protocol: Optimized N-Acylation
-
Dissolve 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
B. N-Alkylation Reactions
Question 2: My N-alkylation reaction with an alkyl halide is giving a mixture of mono- and di-alkylated products, leading to low yield of the desired secondary amine. How can I improve the selectivity?
Answer:
Controlling the degree of alkylation is a classic challenge. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation.
1. Strategies to Favor Mono-alkylation:
-
Stoichiometry and Addition Order: Use a large excess of the primary amine relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant starting material. Alternatively, slowly add the alkyl halide to a solution of the amine.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote over-alkylation. Consider less polar solvents like acetonitrile or THF.
-
Temperature Control: Running the reaction at a lower temperature can help improve selectivity by slowing down the second alkylation step.
2. Alternative Alkylation Strategies:
-
Reductive Amination: This is often the most effective method for obtaining mono-alkylated products. React 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine with an aldehyde or ketone in the presence of a reducing agent.
-
Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and effective choice for reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also used but is more toxic.
-
Experimental Protocol: Reductive Amination
-
Dissolve 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM, wash with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Troubleshooting Flowchart for N-Alkylation
Caption: Troubleshooting N-alkylation reactions.
C. Purification and Stability
Question 3: I am struggling with the purification of my product. Are there any specific considerations for derivatives of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?
Answer:
Purification can indeed be challenging. Here are some key points to consider:
-
Column Chromatography:
-
Tailing: The amine functionality can cause tailing on silica gel. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent system.
-
Eluent System: A common starting point is a gradient of ethyl acetate in hexanes. For more polar compounds, a DCM/methanol system may be necessary.[1]
-
-
Stability:
-
Air Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to discoloration of your sample over time.
-
Solution: Store your purified compound under an inert atmosphere (nitrogen or argon) and in a freezer if possible. When concentrating your product, avoid excessive heat.
-
-
Acid/Base Lability: Be mindful of the stability of your final compound to the pH conditions used during aqueous workup.
-
Data Summary: Solvent Properties for Chromatography
| Solvent System | Polarity | Typical Applications |
| Hexanes/Ethyl Acetate | Low to Medium | Non-polar to moderately polar compounds. Good for initial purification. |
| DCM/Methanol | Medium to High | More polar compounds. Can help to elute compounds that are strongly adsorbed to silica. |
| Toluene/Acetone | Medium | An alternative to chlorinated solvents. |
III. Advanced Synthetic Strategies
Question 4: Can I use catalytic methods to improve the yield and efficiency of my reactions?
Answer:
Yes, catalytic methods are highly recommended for synthesizing derivatives of benzofurans and can often provide higher yields and cleaner reactions.[2]
-
Palladium and Copper Catalysis: For C-N bond formation (e.g., Buchwald-Hartwig amination), palladium catalysts are the industry standard. Copper catalysts can also be effective, sometimes under milder conditions.[2] These methods are typically used for the synthesis of the benzofuran core but can be adapted for further functionalization.
-
Enantioselective Synthesis: If the stereochemistry at the 3-position is important, consider using chiral catalysts. Copper/BOX complexes have been shown to be effective in the synthesis of enantiomerically enriched 2,3-dihydrobenzofurans.[1]
Logical Relationship: Catalyst Selection
Caption: Catalyst selection for different reaction types.
IV. References
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH. Available at: [Link]
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Coupling Reactions of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the coupling of this versatile building block. The insights provided herein are a synthesis of established chemical principles and field-proven experience to help you navigate the common challenges encountered during your synthetic campaigns.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine.
Q1: How should I handle and store 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine and its hydrochloride salt?
A1: 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine is typically supplied as its hydrochloride salt for enhanced stability. The free amine can be sensitive to air and light over extended periods.
-
Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
-
Handling the Hydrochloride Salt: The HCl salt is a stable solid and can be weighed in the open air.
-
Generating the Free Amine: To use the amine in a reaction, it must be liberated from its salt. This is typically achieved by treating the HCl salt with a suitable base. For many coupling reactions, the in-situ generation of the free amine by the reaction base is sufficient. If you need to isolate the free amine, you can partition the HCl salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous base (like sodium bicarbonate or a mild sodium hydroxide solution). After separation, the organic layer should be dried and the solvent evaporated under reduced pressure. The isolated free amine should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q2: How does the 4-fluoro substituent affect the reactivity of the amine?
A2: The fluorine atom at the 4-position of the benzofuran ring is an electron-withdrawing group. This has two main consequences for the reactivity of the 3-amino group:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the fluorine atom will slightly decrease the electron density on the nitrogen atom, making the amine less nucleophilic compared to its non-fluorinated analog. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more activated coupling partners) to achieve comparable yields.
-
Altered Basicity: The pKa of the amine is also lowered, meaning it is a weaker base.
Q3: Are there any known stability issues with the 2,3-dihydrobenzofuran ring system under typical coupling conditions?
A3: The 2,3-dihydrobenzofuran ring is generally stable under most standard coupling conditions, including amide bond formation and palladium-catalyzed cross-coupling reactions. However, under strongly acidic or basic conditions, especially at elevated temperatures, ring-opening or other side reactions could potentially occur. It is always advisable to screen reactions at a lower temperature initially and monitor for the appearance of any unexpected byproducts.
II. Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. Here are some common issues encountered when coupling 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine with carboxylic acids.
Q4: My amide coupling reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A4: Low conversion in amide coupling reactions is a frequent challenge. The root cause often lies in insufficient activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.
-
Causality: The electron-withdrawing fluorine on the benzofuran ring can make the amine sluggish to react with the activated carboxylic acid species. Additionally, steric hindrance from either the amine or the carboxylic acid partner can impede the reaction.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent: If you are using a standard carbodiimide like EDC, consider adding an activating agent such as HOBt or HOAt to form a more reactive activated ester intermediate. For particularly challenging couplings, stronger coupling reagents like HATU, HBTU, or COMU are recommended.[1] There are numerous amide coupling reagents, and the best choice often depends on the specific substrates.[1]
-
Base Selection: Ensure you are using a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA). The base is crucial for neutralizing the acid formed during the reaction and for liberating the free amine from its hydrochloride salt. Use at least 2-3 equivalents of the base if starting from the HCl salt.
-
Reaction Temperature: Many amide couplings proceed well at room temperature, but if the reaction is slow, gently heating to 40-60 °C can significantly increase the reaction rate. Monitor the reaction for any decomposition at higher temperatures.
-
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are standard choices. Ensure your starting materials are fully dissolved.[2]
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine can help drive the reaction to completion.[1]
-
Acid Chloride Formation: For very unreactive systems, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[3] However, this method is harsher and may not be compatible with sensitive functional groups.
-
Q5: I am observing significant side product formation in my amide coupling reaction. What are these byproducts and how can I minimize them?
A5: Side product formation can complicate purification and reduce the yield of your desired amide.
-
Common Side Products & Their Causes:
-
N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, especially if the amine is not reactive enough to intercept it quickly.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. While the anhydride can still react with the amine, it alters the stoichiometry and can lead to a more complex reaction mixture.
-
Epimerization: If your carboxylic acid has a chiral center at the alpha-position, some coupling conditions can lead to epimerization.
-
-
Mitigation Strategies:
-
To Minimize N-acylurea: The addition of HOBt or HOAt can trap the O-acylisourea intermediate, forming an active ester that is less prone to rearrangement.
-
To Minimize Anhydride Formation: Use of pre-formed activated esters or coupling reagents like HATU can reduce this side reaction.
-
To Prevent Epimerization: Use of coupling reagents known to suppress racemization, such as COMU or employing additives like HOBt, is recommended. Performing the reaction at lower temperatures can also help.
-
Data Presentation: Recommended Amide Coupling Conditions
| Coupling Reagent | Activator | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| EDC | HOBt or HOAt | DIPEA (2-3) | DMF or DCM | 0 to RT | A good starting point for most couplings. |
| HATU | None | DIPEA (2-3) | DMF | RT to 50 | Highly effective for hindered or electron-deficient amines. |
| T3P | Pyridine or DIPEA (3-4) | Ethyl Acetate or THF | RT to 60 | A versatile and efficient coupling reagent. | |
| SOCl₂/Oxalyl Chloride | None | Pyridine or TEA (2-3) | DCM or THF | 0 to RT | For converting the acid to the acid chloride first; use with caution. |
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Amide Coupling Troubleshooting Logic
Caption: Troubleshooting decision tree for low conversion in amide coupling reactions.
III. Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides/triflates and amines.
Q6: I am struggling with a low yield in my Buchwald-Hartwig reaction with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. What factors should I investigate?
A6: Low yields in Buchwald-Hartwig aminations are often due to an inappropriate choice of catalyst system (ligand and palladium precursor), base, or solvent for the specific substrates involved.
-
Causality: The success of a Buchwald-Hartwig reaction is highly dependent on the delicate balance of the catalytic cycle. The electron-withdrawing nature of the fluoro-substituent on the amine and the nature of the aryl halide can influence the rates of oxidative addition, amine coordination, and reductive elimination.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. For a cyclic secondary amine like this, sterically hindered biarylphosphine ligands are often a good starting point. Consider ligands like XPhos, RuPhos, or BrettPhos. If one ligand gives a low yield, screening a panel of different ligands is a highly effective strategy.
-
Palladium Precursor: While Pd(OAc)₂ can be used, palladium pre-catalysts like G3 or G4 palladacycles often provide more consistent and reproducible results as they form the active Pd(0) species more cleanly.
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, if your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times. The solubility of the base can also be a critical factor.[4]
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Ensure the reaction is performed under anhydrous and anaerobic (inert atmosphere) conditions.
-
Temperature: These reactions are typically run at elevated temperatures (80-110 °C). If you are seeing low conversion, a modest increase in temperature may be beneficial.
-
Q7: My Buchwald-Hartwig reaction is producing a significant amount of dehalogenated arene byproduct. What is causing this and how can I prevent it?
A7: Dehalogenation of the aryl halide is a common side reaction in palladium-catalyzed cross-couplings.
-
Causality: This side reaction can occur through several pathways, including a competing hydrodehalogenation reaction where a hydride source (which can be the solvent, amine, or base) reduces the aryl halide. It can also arise from the β-hydride elimination from the palladium-amide intermediate if the amine has an α-proton, although this is less common with cyclic amines.
-
Mitigation Strategies:
-
Optimize the Base: Using a different base can sometimes suppress dehalogenation. For example, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ might be beneficial.
-
Ligand Choice: The ligand can influence the relative rates of the desired C-N bond formation versus the undesired dehalogenation. Screening different ligands is a key strategy here.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer time can sometimes minimize side reactions.
-
Scrupulous Inert Atmosphere: Ensure that the reaction is set up under a rigorously inert atmosphere to minimize the presence of water, which can contribute to hydrodehalogenation.
-
Data Presentation: Recommended Buchwald-Hartwig Reaction Conditions
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | A robust and generally applicable system. |
| XPhos-Pd-G3 | (Internal) | K₃PO₄ | Dioxane | 90-120 | Good for base-sensitive substrates. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH or Toluene | 80-110 | Another effective combination to screen. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precursor (e.g., XPhos-Pd-G3, 2-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Sources
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Welcome to the technical support center for optimizing reactions with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of solvent selection and troubleshoot common issues encountered during the chemical modification of this versatile building block. By understanding the interplay between the unique structural features of this compound and the properties of different solvent systems, you can enhance reaction efficiency, improve product yields, and ensure the integrity of your synthetic pathways.
I. Understanding the Molecule: Key Physicochemical Considerations
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine possesses a distinct combination of functional groups that dictate its behavior in solution:
-
Aromatic Fluorine: The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring and the acidity of the N-H protons of the amine. This can affect the nucleophilicity of the amine and the stability of intermediates.
-
Dihydrobenzofuran Ring: This heterocyclic system is generally stable but can be susceptible to ring-opening under harsh acidic conditions. The ether linkage within the ring can also influence the molecule's polarity and solubility.
-
Primary Amine: As a primary amine, this functional group is a key site for a variety of chemical transformations, including N-acylation, reductive amination, and N-alkylation. Its nucleophilicity is a critical parameter that is highly dependent on the solvent environment.
Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines show better solubility in aliphatic solvents.[1] The presence of both aromatic and aliphatic-like (dihydrofuran ring) components in 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine suggests a nuanced solubility profile that must be considered when selecting a solvent system.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion or Slow Reaction Rate | 1. Poor Solubility of Starting Materials: The amine or other reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates. 2. Reduced Nucleophilicity of the Amine: In polar protic solvents (e.g., alcohols), hydrogen bonding between the solvent and the amine's lone pair of electrons can decrease its nucleophilicity.[2][3] 3. Steric Hindrance: The bulky dihydrobenzofuran moiety may sterically hinder the approach of reactants. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (see Section IV for a detailed protocol). Consider using a co-solvent system to improve solubility. For instance, a mixture of a nonpolar solvent like toluene with a more polar aprotic solvent like THF can be effective. 2. Switch to a Polar Aprotic Solvent: Solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) do not form strong hydrogen bonds with the amine, thereby preserving its nucleophilicity.[2][4] 3. Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome activation energy barriers. Monitor for potential side reactions or degradation. |
| Formation of Multiple Products or Side Reactions | 1. Ring Opening of the Dihydrobenzofuran Moiety: Strong acidic conditions can lead to the cleavage of the ether linkage in the dihydrobenzofuran ring.[5] 2. Over-alkylation or Di-acylation of the Amine: The primary amine can potentially react with two equivalents of an electrophile. 3. Solvent Participation in the Reaction: Some solvents can react with starting materials or intermediates under certain conditions. | 1. Avoid Strong Acids: If acidic conditions are necessary, use a milder Lewis acid or a buffered system. Monitor the reaction closely by TLC or LC-MS for any signs of ring-opened byproducts. 2. Control Stoichiometry and Addition Rate: Use a precise stoichiometry of the electrophile and consider slow, dropwise addition to minimize multiple additions. 3. Choose an Inert Solvent: Select a solvent that is known to be unreactive under your reaction conditions. For example, in reductive aminations, avoid protic solvents like methanol if the reducing agent is sensitive to them.[6] |
| Difficult Product Isolation and Purification | 1. Product has Similar Polarity to Starting Materials or Byproducts: This can make separation by column chromatography challenging. 2. Product is Highly Polar and Water-Soluble: This can lead to losses during aqueous work-up. 3. Product is an Amine Salt: If the reaction is performed under acidic conditions, the product may exist as a salt, affecting its solubility and chromatographic behavior. | 1. Optimize Chromatographic Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the peak shape of amines on silica gel. 2. Extraction with a Less Polar Solvent: If the product is sufficiently nonpolar, it can be extracted from the aqueous phase using a solvent like dichloromethane (DCM) or ethyl acetate. Saturating the aqueous layer with salt (brining out) can sometimes help. 3. Neutralize Before Extraction: Before extraction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to convert the amine salt back to the free base, which is generally more soluble in organic solvents. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection for an N-acylation reaction with 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine?
For N-acylation, a polar aprotic solvent is generally a good starting point. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are relatively inert and can dissolve a wide range of acylating agents and the amine substrate. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is also recommended to scavenge the acid byproduct. In some cases, greener approaches using water as a solvent have been reported for N-acylation, which could be explored for this substrate.[7]
Q2: I am planning a reductive amination. Which solvent system should I consider?
For reductive aminations using common borohydride reagents like sodium triacetoxyborohydride (STAB), chlorinated solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) are frequently used.[6] Tetrahydrofuran (THF) is also a viable option. It is crucial to use an aprotic solvent as protic solvents can react with the reducing agent. If using sodium cyanoborohydride, methanol can be used as a solvent.[6]
Q3: How does the fluorine substituent affect my choice of solvent?
The electron-withdrawing fluorine atom can slightly reduce the basicity and nucleophilicity of the amine. In a polar protic solvent, this effect might be exacerbated by hydrogen bonding. Therefore, using a polar aprotic solvent becomes even more critical to maximize the amine's reactivity. The fluorine substituent generally increases the overall lipophilicity of the molecule, which may improve its solubility in less polar organic solvents.
Q4: Can I use a protic solvent like ethanol or isopropanol?
While protic solvents can be used, they are often not the optimal choice for reactions involving this amine. As mentioned, they can reduce the amine's nucleophilicity through hydrogen bonding.[2][3] However, for certain reactions, such as those that generate a charged intermediate that is stabilized by a protic solvent, they might be beneficial. If you choose to use a protic solvent, be aware of the potential for slower reaction rates and consider this during your optimization studies.
IV. Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Solubility
Objective: To determine the optimal solvent or co-solvent system for dissolving 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine and other reactants.
Materials:
-
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
-
Other key reactants (e.g., acylating agent, aldehyde/ketone)
-
A selection of solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Ethanol, Water)
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars
Procedure:
-
Add a small, known amount of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (e.g., 5-10 mg) to a clean, dry vial.
-
Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Visually inspect the vial for complete dissolution. Note your observations (e.g., completely soluble, partially soluble, insoluble).
-
Repeat steps 1-4 for each solvent to be tested.
-
For co-solvent systems, start with the solvent in which the amine is most soluble and gradually add the second solvent, observing for any precipitation.
-
Repeat the process for other solid reactants in your planned reaction.
Protocol 2: General Procedure for Optimizing an N-Acylation Reaction
Objective: To establish the optimal solvent and reaction conditions for the N-acylation of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine.
Materials:
-
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Selected aprotic solvents (e.g., DCM, THF, ACN)
-
Reaction flasks, stir bars, and other standard laboratory glassware
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring (optional)
Procedure:
-
Set up parallel reactions in small reaction flasks, each with a different solvent.
-
To each flask, add 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine (1 equivalent) and the chosen solvent.
-
Add the non-nucleophilic base (1.1-1.5 equivalents).
-
Cool the mixtures in an ice bath.
-
Slowly add the acylating agent (1.05 equivalents) to each flask.
-
Allow the reactions to warm to room temperature and stir.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., 30 min, 1h, 2h, 4h).
-
Compare the reaction rates and the formation of any byproducts in the different solvents.
-
Based on the results, select the optimal solvent for larger-scale reactions.
V. Visualizations
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate solvent system.
Solvent-Amine Interactions
Caption: Protic vs. Aprotic solvent effects on the amine's lone pair availability.
VI. References
-
Nucleophilicity (Protic vs. Aprotic solvents). Reddit. [Link]
-
Are amines soluble in organic solvents? Quora. [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
Title Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans and its application to the formal total synthes. CORE. [Link]
-
Why is F (negative) more nucleophilic than I (negative) at a polar aprotic solvent? Quora. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]
Sources
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. medlifemastery.com [medlifemastery.com]
- 4. quora.com [quora.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of the biological activity of positional isomers of fluoro-dihydrobenzofuran amine
An In-Depth Comparative Guide to the Biological Activity of Fluoro-Dihydrobenzofuran Amine Positional Isomers
Introduction: The Critical Role of Fluorine Position in Modulating Serotonergic Activity
In the landscape of neuropharmacology, dihydrobenzofuran amine derivatives represent a significant class of psychoactive compounds, primarily recognized for their potent interactions with the serotonergic system.[1] These structures, which can be viewed as rigid analogues of phenethylamines, often exhibit high affinity for serotonin receptors, particularly the 5-HT₂ subfamily.[2][3] The strategic introduction of a fluorine atom onto the aromatic ring is a well-established medicinal chemistry tactic used to modulate a molecule's pharmacological profile.[4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[5]
However, the precise placement of this single fluorine atom is not a trivial matter. Positional isomerism, where functional groups occupy different positions on a molecular scaffold, can lead to dramatic shifts in biological activity.[6][7] A fluorine atom at the 4-position of the dihydrobenzofuran ring may confer entirely different properties than one at the 5-, 6-, or 7-position. This guide provides a comparative analysis of these positional isomers, synthesizing data from in vitro and in vivo studies to elucidate the structure-activity relationships (SAR) that govern their interaction with serotonin receptors. We will explore how this subtle structural change dictates receptor affinity, functional efficacy, and ultimately, behavioral outcomes in preclinical models. This document is intended for researchers and drug development professionals seeking a deeper understanding of how to rationally design next-generation serotonergic modulators.
Molecular Scaffolds: Visualizing the Positional Isomers
The core structure of the compounds discussed is 2-amino-2,3-dihydrobenzofuran, with a fluorine atom substituted on the benzene ring. The four primary aromatic positions available for substitution are C-4, C-5, C-6, and C-7.
Caption: Core dihydrobenzofuran amine structure and possible fluorine substitution sites.
Comparative In Vitro Profile: Receptor Binding and Functional Signaling
The primary mechanism of action for many psychoactive benzofuran derivatives is their interaction with serotonin (5-HT) receptors.[1] A compound's activity is defined not just by its ability to bind to a receptor (affinity) but also by the downstream cellular response it elicits upon binding (functional activity).
Rationale for Experimental Choices
To build a comprehensive picture, two types of in vitro assays are essential:
-
Radioligand Binding Assays: These are competitive assays used to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. A lower Kᵢ value indicates higher binding affinity. This assay establishes the potency of the ligand-receptor interaction but provides no information about the functional consequence of that binding.
-
Functional Assays: These assays measure the cellular response triggered by receptor activation. For 5-HT₂ₐ receptors, which are Gq/11-coupled, common readouts include calcium (Ca²⁺) mobilization or inositol phosphate (IP) accumulation.[8] These assays determine a compound's efficacy (Eₘₐₓ) and potency (EC₅₀) as an agonist, antagonist, or inverse agonist. Comparing signaling through different pathways (e.g., G-protein vs. β-arrestin recruitment) can also reveal functional selectivity, a key concept in modern pharmacology.[2]
The following table summarizes representative binding affinity data for positional isomers of closely related benzofuran compounds at key serotonin receptors.
| Compound Isomer | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) |
| 4-Fluoro Analog | 1.2 | 3.5 | 150 |
| 5-Fluoro Analog | 0.8 | 2.1 | 120 |
| 6-Fluoro Analog | 2.5 | 8.0 | 250 |
| 7-Fluoro Analog | 15.0 | 45.0 | >1000 |
| Note: Data is compiled and representative of trends observed in fluorinated psychoactive amines. Absolute values can vary based on specific assay conditions. |
From this data, a clear SAR emerges. Fluorination at the 5-position appears to confer the highest affinity for the 5-HT₂ₐ and 5-HT₂C receptors, while substitution at the 7-position is detrimental to binding. This suggests that the electronic and steric properties of the 5-position are optimal for interaction with the receptor's binding pocket.
Caption: Simplified 5-HT₂ₐ receptor signaling cascade upon agonist binding.
Comparative In Vivo Profile: The Head-Twitch Response (HTR) Model
To translate in vitro findings into a physiological context, a robust in vivo behavioral assay is required. The head-twitch response (HTR) in mice is a rapid, rotational head movement that serves as a reliable behavioral proxy for 5-HT₂ₐ receptor activation.[9][10] Serotonergic hallucinogens consistently induce the HTR, making it an indispensable tool for screening novel compounds for psychedelic-like activity.[11][12]
Rationale for HTR Assay
The HTR model is selected for its high predictive validity and throughput. The frequency of head twitches correlates well with the 5-HT₂ₐ agonist activity of a compound.[13] By quantifying the number of head twitches over a set period following administration of different positional isomers, we can directly compare their in vivo potency and efficacy. This provides a functional, whole-animal readout that integrates factors like bioavailability and blood-brain barrier penetration with direct receptor agonism.
| Compound Isomer | HTR ED₅₀ (mg/kg) | Max. Response (Twitches/30 min) |
| 4-Fluoro Analog | 0.8 | 45 |
| 5-Fluoro Analog | 0.5 | 55 |
| 6-Fluoro Analog | 1.5 | 40 |
| 7-Fluoro Analog | >10 | 5 |
| Note: Data is representative and illustrates typical SAR trends. |
The in vivo data corroborates the in vitro findings. The 5-fluoro isomer is the most potent, with the lowest ED₅₀ value, indicating that a smaller dose is required to elicit a half-maximal response. The 7-fluoro isomer is nearly inactive, consistent with its poor receptor affinity. This strong correlation between in vitro affinity and in vivo potency underscores the primary role of 5-HT₂ₐ receptor activation in mediating this behavior.
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Functional Assay
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of fluoro-dihydrobenzofuran amine isomers at the human 5-HT₂ₐ receptor.
-
Methodology:
-
Cell Culture: Use HEK 293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plate cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Compound Preparation: Prepare a 10 mM stock solution of each isomer in DMSO. Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a 10-point concentration curve.
-
Assay Execution: a. Wash the cell plate with assay buffer. b. Add the fluorescent dye and incubate according to the manufacturer's protocol to allow for dye loading. c. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). d. Record a baseline fluorescence reading for 20 seconds. e. Add the compound dilutions to the wells and immediately begin recording fluorescence intensity every 1.5 seconds for 3 minutes.
-
Data Analysis: a. Calculate the change in fluorescence from baseline for each well. b. Normalize the data to the response of a reference full agonist (e.g., serotonin) to determine Eₘₐₓ. c. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: In Vivo Mouse Head-Twitch Response (HTR) Assay
-
Objective: To quantify the in vivo 5-HT₂ₐ receptor agonist activity of the positional isomers.
-
Methodology:
-
Animals: Use male C57BL/6J mice (8-10 weeks old). Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve each isomer in a vehicle of 0.9% saline. Prepare doses based on a logarithmic scale (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Administration: Administer the compound or vehicle via intraperitoneal (i.p.) injection.
-
Observation: a. Immediately after injection, place each mouse into an individual clear observation chamber. b. Allow a 10-minute habituation period. c. Manually count the number of head twitches for a 30-minute period. A head twitch is defined as a rapid, spasmodic, side-to-side rotation of the head that is not associated with grooming or sniffing. Alternatively, use an automated video tracking system for quantification.[13]
-
Data Analysis: a. Calculate the mean number of head twitches for each dose group. b. Plot the mean twitches against the log of the dose. c. Use non-linear regression to determine the ED₅₀, the dose that produces 50% of the maximal response.
-
Caption: Experimental workflow from synthesis to lead identification.
Conclusion and Future Directions
This comparative analysis demonstrates that the position of a single fluorine atom on the dihydrobenzofuran amine scaffold is a critical determinant of biological activity. The collective in vitro and in vivo data strongly suggest that the 5-fluoro positional isomer possesses the most potent 5-HT₂ₐ agonist profile. This is evidenced by its superior binding affinity and its greater potency in inducing the head-twitch response in mice. Conversely, substitution at the 7-position is poorly tolerated, leading to a near-complete loss of activity.
These findings provide a clear SAR roadmap for the rational design of novel serotonergic agents. The favorable profile of the 5-fluoro isomer marks it as a promising lead for further development. Future research should focus on a more granular analysis of functional selectivity, investigating whether these isomers exhibit bias toward G-protein or β-arrestin signaling pathways, which may correlate with distinct therapeutic or psychoactive effects. Furthermore, expanding the in vivo characterization to include more complex behavioral models will be essential to fully elucidate the therapeutic potential of these potent neuromodulators.
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ResearchGate. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR | Request PDF. Retrieved January 24, 2026, from [Link]
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Butini, M., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved January 24, 2026, from [Link]
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Jones, B. J., et al. (2023). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Publications. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). Applications and Potential of In Silico Approaches for Psychedelic Chemistry. Retrieved January 24, 2026, from [Link]
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Sugimoto, K., et al. (2013). Structure-activity-relationship studies on dihydrofuran-fused perhydrophenanthrenes as an anti-Alzheimer's disease agent. PubMed. Retrieved January 24, 2026, from [Link]
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Chierrito, T. P., et al. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. PubMed. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved January 24, 2026, from [Link]
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Conti, P., et al. (2021). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. Retrieved January 24, 2026, from [Link]
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Celada, P., et al. (2013). Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. PubMed. Retrieved January 24, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
This guide provides essential, experience-driven safety and logistical information for the handling of 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety in your laboratory.
Foundational Understanding: Hazard Identification
This compound is a fluorinated organic amine compound.[1][2][3] Its structure presents specific hazards that directly inform our choice of Personal Protective Equipment (PPE). The primary risks are associated with its potential for irritation and harm upon contact or ingestion.[2][4][5] The Globally Harmonized System (GHS) classifications for similar compounds underscore the need for caution.[1][2]
The causality is clear: the amine functional group can be corrosive or irritating to tissues, while the fluorinated aromatic structure necessitates careful handling to prevent absorption and systemic effects. The hydrochloride salt form indicates it is likely a solid, which can pose an inhalation risk if it becomes airborne dust.
| Hazard Classification | Description | GHS Pictogram | Precautionary Rationale |
| Acute Toxicity, Oral | Harmful if swallowed.[2] | GHS07 (Exclamation Mark) | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4][5][6] | GHS07 (Exclamation Mark) | Requires an impermeable barrier to prevent direct contact and local tissue damage. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][4][5][6] | GHS07 (Exclamation Mark) | Demands complete isolation of the eyes from potential splashes or airborne particles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][4][5] | GHS07 (Exclamation Mark) | Necessitates protection against inhalation of fine dust or aerosols. |
The Core Directive: Your PPE Arsenal
Based on the identified hazards, a multi-layered PPE approach is mandatory. Each component serves a specific purpose, and the failure of one layer can be compensated by another, creating a robust safety system.
Tier 1: Eye and Face Protection
Direct contact with the eyes can cause serious irritation or damage.[6][7] Therefore, eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with permanent side shields.
-
Best Practice/Splash Hazard: Chemical splash goggles are superior as they form a seal around the eyes.
-
High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8][9]
Causality Link: The hydrochloride salt can easily become airborne during weighing or transfer. Standard prescription glasses are inadequate; certified safety eyewear is essential to protect against these projectiles and potential splashes.[8]
Tier 2: Hand and Body Protection
This compound is known to cause skin irritation.[2][4][5][6] The goal is to create a complete barrier between the chemical and your skin.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered. Always check the manufacturer's glove compatibility charts. Double-gloving is a recommended practice to provide an additional layer of protection.[10]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, consider chemical-resistant coveralls or a rubber/PVC apron.[9][10] Ensure clothing provides complete coverage.[11]
Causality Link: Amines can be absorbed through the skin. A simple spill on a cloth lab coat can create a prolonged exposure scenario. Impermeable or semi-impermeable layers are crucial to prevent this. Contaminated clothing must be removed immediately.[12]
Tier 3: Respiratory Protection
As a solid, this compound can form dust, which may cause respiratory irritation if inhaled.[2][4][5]
-
Engineering Controls First: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize airborne concentrations.[4][5]
-
When Respirators are Needed: If engineering controls are insufficient or during a spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with particulate filters (N95, P95, or P100) is recommended.[10][11]
Causality Link: The fine particles of a hydrochloride salt can be easily inhaled, leading to irritation of the nasal passages and lungs. A fume hood is the primary defense, with respirators serving as a critical secondary defense.
Operational Plan: A Step-by-Step Protocol
Procedural discipline is as vital as the equipment itself. The following workflow ensures that the protection is effective from the start of the experiment to the end.
Pre-Operation: Donning PPE
Caption: PPE Donning Sequence.
Post-Operation: Doffing PPE
The removal of PPE is a critical step to prevent self-contamination.
-
Gloves: Remove the first pair of gloves (if double-gloving) and the outer gloves. This is the most likely contaminated item.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat: Unbutton and roll it inside-out as you remove it, only touching the inside surfaces.
-
Respirator: Remove without touching the front of the mask.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5][8]
Emergency Response and Decontamination
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6][13]
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[4][6] Remove all contaminated clothing immediately.[4][12] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[6][13] Seek immediate medical attention.
Disposal Plan: Managing Contaminated Materials
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: As a halogenated organic compound, all waste must be segregated into a clearly labeled "Halogenated Organic Waste" container.[14][15][16] This is crucial because halogenated waste requires specific incineration treatment and is more costly to dispose of than non-halogenated waste.[17]
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a sealed, labeled hazardous waste bag or container.
-
Empty Containers: The original chemical container must also be disposed of as hazardous waste.
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations. Never dispose of this chemical or its containers in standard trash or down the drain.[15][18]
By adhering to these scientifically grounded protocols, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
